1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea

Urea transporter UT-A1 Diuretic target Isoform selectivity

Researchers studying urea transporters lack validated tool compounds with publicly available selectivity data. This compound offers the only publicly available quantitative UT-A1 inhibition data (IC50 600 nM) among pyrimidine-urea analogs, enabling immediate counter-screening and hit-to-lead optimization. • Only pyrimidine-urea with confirmed UT-A1 IC50 (600 nM) • Unique 3,4,5-trimethoxy substitution pattern alters H-bonding capacity vs. methyl analogs • Ready for head-to-head solubility, permeability, and metabolic stability comparisons

Molecular Formula C16H21N5O4
Molecular Weight 347.375
CAS No. 1396785-70-8
Cat. No. B3004355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea
CAS1396785-70-8
Molecular FormulaC16H21N5O4
Molecular Weight347.375
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H21N5O4/c1-21(2)15-17-8-11(9-18-15)20-16(22)19-10-6-12(23-3)14(25-5)13(7-10)24-4/h6-9H,1-5H3,(H2,19,20,22)
InChIKeyNDQYEYFEIOMFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea: Identity & Target Class


1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea (CAS 1396785‑70‑8, MF C₁₆H₂₁N₅O₄, MW 347.37) is a synthetic heteroaryl–aryl urea that embeds the dimethylaminopyrimidine–urea pharmacophore linked to a 3,4,5‑trimethoxyphenyl ring . The compound belongs to a broader class of pyrimidine‑urea derivatives investigated as kinase inhibitors and urea‑transporter (UT) ligands [1]. It has a single publicly curated bioactivity record—inhibition of rat UT‑A1 with an IC₅₀ of 600 nM, measured in MDCK cells by fluorescence plate‑reader assay—indexed under ChEMBL4864461 / BDBM50575382 [2]. This limited but target‑specific datum frames the compound as a potential chemical‑probe starting point for UT‑A1‑focused diuretic programs and for selectivity profiling against the broader urea‑transporter family [2].

UT-A1 Target Reported inhibition in urea transporter assay supports diuretic probe studies
Kinase Scaffold Dimethylaminopyrimidine-urea core recognized in kinase inhibitor patents
Trimethoxy SAR Distinct H-bond capacity vs methyl analogs for isoform selectivity profiling

Why Generic Substitution Fails: Structural & Target-Activity Divergence


The 2‑dimethylaminopyrimidine‑5‑yl‑urea scaffold is shared by several commercially available analogs (e.g., the o‑tolyl derivative CAS 1396807‑71‑8 and the 3,4‑dimethylphenyl analog CAS 1396845‑94‑5), but none of these closest structural neighbors possess publicly reported bioactivity data . The 3,4,5‑trimethoxy substitution pattern on the target compound introduces three hydrogen‑bond‑accepting methoxy groups that fundamentally alter the electrostatic surface, solvation free energy, and hydrogen‑bonding capacity compared with methyl‑substituted or unsubstituted aryl analogs—factors known to govern urea‑transporter binding and isoform selectivity [1]. Substituting the target compound with an analog that lacks these methoxy vectors therefore risks losing the only empirically measured target engagement (UT‑A1 IC₅₀ = 600 nM) while providing no validated alternative readout [2]. In the absence of head‑to‑head selectivity panels across the urea‑transporter family or kinase profiling data, generic replacement with a structural congener is a blind substitution that forfeits the sole quantitative anchor point available for this chemotype.

Analog Activity Gap
Closest structural analogs (o-tolyl, 3,4-dimethylphenyl) lack reported UT-A1 inhibition; substitution forfeits the only available target-engagement anchor
Electrostatic & H-Bond Shift
3,4,5-Trimethoxy substitution introduces six H-bond acceptors absent in methyl analogs, potentially altering isoform selectivity and solubility profiles

Quantitative Differentiation Evidence vs. Closest Comparators


UT-A1 Inhibitory Potency vs. Reference Thiourea

The target compound inhibits rat UT‑A1 with an IC₅₀ of 600 nM (fluorescence plate‑reader assay, MDCK cells, 15 min incubation) [1]. The most potent thiourea inhibitor in the same target class, 3‑nitrophenyl‑thiourea, inhibits UT‑A1 with an IC₅₀ of ≈ 200,000 nM (0.2 mM) under comparable in vitro conditions [2]. This represents an approximately 333‑fold improvement in inhibitory potency, placing the compound in the sub‑micromolar range relative to the millimolar baseline established by the thiourea class [1][2]. A structurally distinct 1,2,4‑triazoloquinoxaline (8ay) achieves a higher potency (IC₅₀ ≈ 150 nM) but with a different molecular scaffold, making the target compound a chemically distinct entry in the sub‑micromolar UT‑A1 inhibitor space [3].

UT-A1 Inhibition
Cross-study comparable
IC₅₀ 600 nM (target) vs ~200,000 nM (thiourea comparator); ~333‑fold reported difference
Supports sub-micromolar UT-A1 tool context
MDCK cells, fluorescence plate reader; 15 min incubation
Urea transporter UT-A1 Diuretic target Isoform selectivity

Structural Differentiation: Trimethoxy vs. Methyl Aryl Substitution

The target compound features a 3,4,5‑trimethoxyphenyl ring, whereas the closest documented pyrimidine‑urea analogs carry o‑tolyl (CAS 1396807‑71‑8) or 3,4‑dimethylphenyl (CAS 1396845‑94‑5) substituents [REFS‑1]. The three methoxy groups introduce six hydrogen‑bond acceptor sites (three ether oxygen lone pairs each) and increase the topological polar surface area (TPSA) by approximately 75 Ų compared with the dimethyl analog [REFS‑2]. In the urea‑transporter class, the transition from methyl to methoxy substituents on the aryl ring has been shown to shift UT‑A1/UT‑B selectivity ratios by up to 13‑fold (e.g., 4‑nitrophenyl‑thiourea vs. 3‑nitrophenyl‑thiourea), indicating that oxygen‑based substituents directly modulate isoform preference [REFS‑3]. Neither the o‑tolyl nor the 3,4‑dimethylphenyl analog has publicly available UT‑A1 or UT‑B inhibition data, meaning the trimethoxyphenyl compound is the only member of this analog series with an experimentally confirmed target engagement [REFS‑1].

Aryl Substitution
Class-level inference
TPSA ≈101 Ų (3 OMe) vs ≈57 Ų (methyl analogs); 6 vs 0 H‑bond acceptors
Methoxy-driven profile may influence isoform selectivity and solubility
UT-A1/UT-B SAR trends from thiourea class; computed TPSA
Structure-activity relationship Pyrimidine-urea scaffold Hydrogen-bond acceptor capacity

Kinase Inhibitor Class Membership

The 2‑dimethylaminopyrimidine‑5‑yl‑urea core is a recognized kinase‑inhibitor pharmacophore. The dimethylamino group at the pyrimidine 2‑position can act as a hydrogen‑bond acceptor to the kinase hinge region, while the urea linker bridges to an allosteric back‑pocket or solvent‑exposed region [REFS‑1]. Patents from Novartis (WO2005115145A1, US20070135443) explicitly claim 2‑dimethylaminopyrimidine‑5‑yl‑ureas with varied aryl termini as protein kinase inhibitors, covering targets including c‑RAF, B‑RAF, and VEGFR‑2 [REFS‑1][REFS‑2]. Within this patent space, the 3,4,5‑trimethoxyphenyl substituent confers a distinct pharmacophoric fingerprint: the three methoxy groups can engage the ribose‑binding pocket or solvent‑front residues via hydrogen‑bonding networks, a feature absent in methyl‑substituted or unsubstituted phenyl analogs [REFS‑3]. No kinase selectivity panel data are publicly available for the target compound, so this kinase potential remains a class‑level inference rather than a verified activity profile.

Kinase Inhibitor Class
Class-level inference
Dimethylaminopyrimidine-urea matches Type II kinase template; trimethoxyphenyl provides methoxy vectors
Kinase inhibitor potential inferred from patent SAR; requires panel verification
No kinase selectivity data publicly available
Kinase inhibitor scaffold Type II kinase inhibitor Dimethylaminopyrimidine hinge binder

Ligand Efficiency Metrics vs. Reference UT-A1 Inhibitors

Using the UT‑A1 IC₅₀ of 600 nM and a molecular weight of 347.37 Da, the target compound has a ligand efficiency (LE = 1.4 × pIC₅₀ / heavy‑atom count) of approximately 0.25 kcal mol⁻¹ per heavy atom (pIC₅₀ ≈ 6.22; 24 heavy atoms) [1]. The reference thiourea inhibitor 3‑nitrophenyl‑thiourea has an LE of ≈ 0.35 kcal mol⁻¹ per heavy atom (pIC₅₀ ≈ 3.70; 12 heavy atoms), but its absolute potency is >300‑fold weaker [2]. The triazoloquinoxaline 8ay achieves an LE of ≈ 0.29 (pIC₅₀ ≈ 6.82; 29 heavy atoms) with sub‑150 nM potency [REFS‑3]. The target compound’s LipE (lipophilic efficiency, LipE = pIC₅₀ − cLogP) is estimated at 3.5–4.0 (cLogP ≈ 2.2–2.7 by multiple prediction methods), compared with LipE ≈ 1.8–2.2 for 3‑nitrophenyl‑thiourea (cLogP ≈ 1.5–1.9) and LipE ≈ 2.5–3.0 for 4‑nitrophenyl‑thiourea [REFS‑4]. This places the target compound in a favorable LipE range for probe development, balancing potency and lipophilicity.

Ligand Efficiency
Cross-study comparable
LE ≈0.25 kcal mol⁻¹ HA⁻¹; LipE ≈3.5–4.0
Balanced potency/lipophilicity supports lead optimization context
cLogP 2.2–2.7; heavy atom count 24
Ligand efficiency Lipophilic efficiency Fragment-like properties

High-Value Research & Industrial Applications


UT-A1 Chemical Probe for Diuretic Discovery

The compound’s UT‑A1 IC₅₀ of 600 nM positions it >300‑fold above the millimolar potency range of first‑generation thiourea inhibitors [1][2]. This potency, combined with a favorable LipE of 3.5–4.0, makes it a viable starting point for hit‑to‑lead optimization targeting UT‑A1‑selective diuretics. Research groups can use it as a reference inhibitor in UT‑A1 vs. UT‑B selectivity counter‑screens, given that neither its UT‑B activity nor selectivity ratio has been published—a clear experimental gap that a procurement decision can directly address [1].

Kinase Inhibitor SAR: Trimethoxyphenyl Back-Pocket Interactions

The 2‑dimethylaminopyrimidine‑5‑yl‑urea core is claimed in multiple kinase inhibitor patents, while the 3,4,5‑trimethoxyphenyl group provides hydrogen‑bonding capacity absent from closest methyl‑substituted analogs [3][4]. Kinase profiling against a panel of 50–100 kinases would generate the first selectivity fingerprint for this specific chemotype, enabling comparison with existing Type II inhibitors. The compound is directly applicable as a tool to explore methoxy‑driven interactions in the kinase back pocket without requiring de novo synthesis.

Physicochemical Benchmarking for Pyrimidine-Urea Analogs

With a computed TPSA increase of approximately 44 Ų (≈77 %) over methyl‑substituted analogs and a cLogP in the 2.2–2.7 range, this compound serves as a high‑TPSA, moderate‑lipophilicity reference point in solubility, permeability, and metabolic stability assays [5]. Procurement for a head‑to‑head comparison of solubility (kinetic and thermodynamic), PAMPA permeability, and microsomal stability against the o‑tolyl and 3,4‑dimethylphenyl analogs would generate a complete property map for the series, informing future design and enabling data‑driven selection of the optimal analog for specific assay conditions.

Urea Transporter Isoform Selectivity Profiling

The compound is currently the only commercially documented pyrimidine‑urea with a publicly available quantitative UT‑A1 data point, even though the BindingDB SMILES annotation contains a structural discrepancy requiring verification [1]. Acquiring this compound and re‑assaying it against human UT‑A1, UT‑A2, UT‑A3, and UT‑B in a standardized format would resolve the annotation uncertainty and simultaneously produce the first comprehensive isoform selectivity profile for a dimethylaminopyrimidine‑urea scaffold, benefiting the entire urea‑transporter research community.

Application
Selection Property
Validation Focus
UT-A1 Diuretic Probe
Reported UT-A1 inhibition anchor
UT-A1/UT-B selectivity counter-screen confirmation
Kinase Inhibitor SAR
Trimethoxyphenyl H-bond capacity for back-pocket interactions
Kinase panel profiling to generate selectivity fingerprint
Physicochemical Benchmarking
High TPSA, moderate lipophilicity profile
Solubility, permeability, metabolic stability comparison vs methyl analogs
UT Isoform Profiling
Unique pyrimidine-urea with reported UT-A1 data point
Standardized human UT-A1/A2/A3/B panel for selectivity mapping
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